4-Amino-1-Cbz-azepane

Description

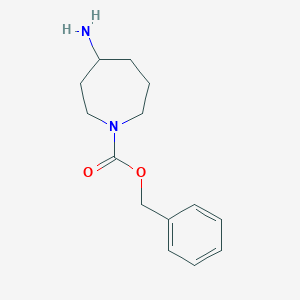

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIMOMSYPKYXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655101 | |

| Record name | Benzyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885966-14-3 | |

| Record name | Benzyl 4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 4-Amino-1-Cbz-azepane in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the azepane ring system has emerged as a cornerstone for the development of novel therapeutics.[1] This seven-membered saturated heterocycle is a recurring motif in a multitude of biologically active molecules and FDA-approved drugs, valued for its unique conformational flexibility which allows for optimal binding to a variety of biological targets.[2] The strategic incorporation of the azepane scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, antimicrobial, and anticonvulsant properties, underscoring their importance in the medicinal chemist's toolkit.[1]

This guide focuses on a key derivative, 4-Amino-1-Cbz-azepane (also known as benzyl 4-aminoazepane-1-carboxylate), a versatile building block that provides a direct entry point for introducing the 4-aminoazepane core into more complex molecular architectures. The carbobenzyloxy (Cbz) protecting group on the ring nitrogen offers robust stability across a range of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis, making it an ideal choice for multi-step syntheses.[3] We will delve into the synthesis of this key intermediate, its chemical properties, and, most critically, its application in the development of potent antiviral agents, with a specific focus on Hepatitis B virus (HBV) capsid assembly disruptors.

Synthesis and Properties of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common synthetic route involves the initial construction of the Cbz-protected azepane ring, followed by the introduction of the amino functionality at the 4-position. The precise stereochemistry of the amino group can be controlled through various synthetic strategies, including the use of chiral auxiliaries or asymmetric catalysis, to yield enantiomerically pure forms of the building block, which is often crucial for achieving the desired biological activity.[3]

Key Properties:

| Property | Value |

| CAS Number | 885966-14-3[4][5] |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) |

The primary utility of this compound lies in the reactivity of its primary amino group. This nucleophilic center readily participates in a variety of bond-forming reactions, allowing for the facile introduction of diverse substituents.

Core Application: A Building Block for Hepatitis B Virus (HBV) Capsid Assembly Disruptors

A compelling example of the strategic application of this compound is found in the development of novel antiviral agents targeting the Hepatitis B virus. Specifically, this building block has been instrumental in the synthesis of a class of compounds that act as HBV capsid assembly disruptors.[6] These molecules interfere with the normal formation of the viral capsid, a critical process for viral replication, leading to the production of non-infectious viral particles.[6]

The synthesis of these potent HBV inhibitors involves the coupling of this compound with a substituted pyrimidine core. This is typically achieved through a nucleophilic aromatic substitution reaction, where the amino group of the azepane displaces a leaving group (e.g., a halogen) on the pyrimidine ring. Subsequent chemical modifications and deprotection of the Cbz group yield the final active pharmaceutical ingredient.

Synthetic Workflow Overview

Caption: Synthetic workflow for HBV capsid assembly disruptors.

Experimental Protocol: Synthesis of an Exemplary HBV Inhibitor

The following is a representative, multi-step protocol adapted from the patent literature for the synthesis of an HBV capsid assembly disruptor starting from this compound.[6]

Step 1: N-Acylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) is added a base, for example, triethylamine (TEA) (1.2 eq).

-

The reaction mixture is cooled to 0 °C.

-

A solution of an appropriate acid chloride (e.g., 2-chloro-4-fluorobenzoyl chloride) (1.1 eq) in DCM is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the corresponding amide intermediate.

Step 2: Cbz Deprotection

-

The amide intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

-

A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure) for 4-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.

Step 3: Coupling with a Heterocyclic Core

-

The deprotected amine from Step 2 (1.0 eq) and a suitable heterocyclic electrophile (e.g., a chloropyrimidine derivative) (1.1 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture.

-

The reaction is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final compound is purified by preparative high-performance liquid chromatography (HPLC) or crystallization.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its robust chemical nature, coupled with the versatility of its primary amino group, makes it an invaluable tool for the synthesis of complex, biologically active molecules. The successful application of this building block in the development of potent HBV capsid assembly disruptors highlights its significance and promises its continued use in the quest for novel therapeutics. As our understanding of disease biology deepens, the demand for such versatile and strategically designed chemical scaffolds will undoubtedly continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. parchem.com [parchem.com]

- 6. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]

Benzyl 4-aminoazepane-1-carboxylate structure and properties

An In-Depth Technical Guide to Benzyl 4-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-aminoazepane-1-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a protected secondary amine within an azepane ring and a reactive primary amine, making it an ideal scaffold for building complex molecular architectures. The seven-membered azepane ring system is a key structural motif in numerous biologically active compounds, offering a flexible yet constrained conformation that can be exploited for optimizing ligand-receptor interactions. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, designed to equip researchers with the foundational knowledge required for its effective use in drug discovery and development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of Benzyl 4-aminoazepane-1-carboxylate, identified by CAS Number 885966-14-3, is defined by three key features: the azepane core, a benzyl carbamate (Cbz or Z) protecting group at the 1-position, and a primary amino group at the 4-position.[1][2]

-

Azepane Core: This saturated seven-membered heterocycle provides a distinct three-dimensional geometry compared to more common piperidine or pyrrolidine rings, allowing for broader exploration of chemical space.

-

Benzyl Carbamate (Cbz Group): This well-established protecting group serves to deactivate the ring nitrogen, preventing its interference in reactions targeting the primary amine. It is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.

-

4-Amino Group: This primary amine is the principal reactive site for derivatization. It serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, enabling the facile introduction of diverse side chains and pharmacophores.

Caption: 2D Chemical Structure of Benzyl 4-aminoazepane-1-carboxylate.

Physicochemical Data

The following table summarizes the key identifiers and properties of Benzyl 4-aminoazepane-1-carboxylate. It is important to note that while some suppliers offer this compound, comprehensive, peer-reviewed analytical data is not always publicly available.[3]

| Property | Value | Source |

| CAS Number | 885966-14-3 | Alchem Pharmtech[1], BLD Pharm[2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Derived from structure |

| Molecular Weight | 248.32 g/mol | Derived from formula |

| Appearance | Not specified (typically off-white to yellow solid/oil) | General chemical knowledge |

| Solubility | Soluble in common organic solvents (DCM, MeOH, DMSO) | Inferred from structure |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable approach to synthesizing Benzyl 4-aminoazepane-1-carboxylate is through the reductive amination of its ketone precursor, Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4).[3] This strategy is highly efficient and leverages a readily available starting material.

The key transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This one-pot procedure is favored for its operational simplicity and high yield.

Caption: Synthetic workflow via reductive amination.

Detailed Experimental Protocol

This protocol describes a standard, self-validating procedure for the synthesis of Benzyl 4-aminoazepane-1-carboxylate.

Materials:

-

Benzyl 4-oxoazepane-1-carboxylate (1.0 eq)

-

Ammonium acetate (NH₄OAc, 5-10 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Benzyl 4-oxoazepane-1-carboxylate (1.0 eq) and ammonium acetate (5-10 eq).

-

Solvent Addition: Add anhydrous DCE (or MeOH) to dissolve the reagents, typically to a concentration of 0.1-0.2 M with respect to the ketone.

-

Initiation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the key iminium intermediate. The use of ammonium acetate provides both the ammonia source and the mild acidic catalysis needed for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is the preferred reducing agent as it is mild, selective for the iminium ion over the ketone, and does not reduce the Cbz group. An exothermic reaction may be observed; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane is effective. To prevent tailing of the amine product on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the benzyl protons (δ ~7.3 ppm, 5H), the benzylic CH₂ (δ ~5.1 ppm, 2H), and distinct multiplets for the azepane ring protons. The proton at the 4-position (CH-NH₂) would appear as a characteristic multiplet. |

| ¹³C NMR | Carbon Skeleton Analysis | Resonances for the aromatic carbons, the carbonyl of the carbamate (δ ~155 ppm), the benzylic carbon, and the aliphatic carbons of the azepane ring. |

| LC-MS | Purity & MW Confirmation | A single major peak in the chromatogram (purity >95%). The mass spectrum should show the [M+H]⁺ ion at m/z 249.15. |

| HPLC | Purity Assessment | A standard method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% TFA or formic acid) and UV detection at ~210 nm and 254 nm.[4] |

Applications in Drug Discovery

Benzyl 4-aminoazepane-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a versatile scaffold for constructing libraries of compounds for screening.

-

Scaffold for Combinatorial Chemistry: The primary amine provides a convenient attachment point for a wide array of carboxylic acids (via amidation) or aldehydes/ketones (via reductive amination), enabling the rapid generation of diverse compound libraries.

-

Synthesis of Bioactive Molecules: The azepane motif is present in various CNS-active agents, kinase inhibitors, and other therapeutic candidates. This building block allows for the strategic incorporation of this privileged scaffold. For instance, related diazepane carboxylates are key intermediates in the synthesis of orexin receptor antagonists like suvorexant.[5] Similarly, substituted piperidines, close structural analogs, are used to synthesize serotonin and norepinephrine reuptake inhibitors.[6] The principles used in these syntheses are directly applicable to derivatizing Benzyl 4-aminoazepane-1-carboxylate.

-

Fragment-Based Drug Design (FBDD): The core structure can be used as a fragment for screening against biological targets, with subsequent elaboration guided by structural biology data.

Safety, Handling, and Storage

Hazard Identification

While specific toxicological data for this compound is not thoroughly investigated, data from structurally similar amino-heterocycles and benzyl carbamates suggest the following potential hazards.[7][8][9]

| Hazard Type | GHS Statement | Precaution |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/clothing.[7] |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye/face protection.[7] |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist.[7] |

| Ingestion | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[10] |

Recommended Handling Procedures

Standard laboratory hygiene and safety practices should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Minimize dust generation and accumulation. Wash hands thoroughly after handling.[7]

Storage Conditions

Proper storage is crucial to maintain the compound's integrity.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon) to prevent gradual degradation.

-

Temperature: Store in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended.[10]

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 885966-14-3|Benzyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Benzyl 4-oxoazepane-1-carboxylate AldrichCPR 83621-33-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. combi-blocks.com [combi-blocks.com]

Introduction: The Rationale for Targeting PDE9A

An In-depth Technical Guide to PF-04447943 (CAS 885966-14-3): A Selective PDE9A Inhibitor for Neurodegenerative and Vascular Diseases

This technical guide provides a comprehensive overview of PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive and vascular disorders. This document delves into the compound's mechanism of action, pharmacological profile, and key experimental protocols, offering field-proven insights to guide future research and development.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The cGMP signaling pathway, in particular, is crucial for various physiological processes, including synaptic plasticity, vascular smooth muscle relaxation, and inflammation.[1] PDE9A is the PDE with the highest affinity for cGMP, making it a critical regulator of cGMP levels in tissues where it is expressed, such as the brain, particularly the cortex and hippocampus.[2]

Inhibition of PDE9A presents a compelling therapeutic strategy. By preventing the degradation of cGMP, PDE9A inhibitors elevate its intracellular concentration, thereby amplifying the downstream signaling of the nitric oxide (NO)/cGMP pathway.[3] This enhancement of cGMP signaling is hypothesized to improve cognitive function, reduce neuroinflammation, and mitigate vascular occlusion. PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) emerged from structure-based drug design as a highly potent and selective PDE9A inhibitor.[2][4][]

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's properties is fundamental to experimental design and interpretation.

| Property | Value | Source |

| CAS Number | 885966-14-3 (Note: Some sources incorrectly associate this CAS with Benzyl 4-aminoazepane-1-carboxylate) | [6] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | |

| Molecular Weight | 395.46 g/mol | |

| Solubility | DMSO: 50 mg/mL | |

| Blood-Brain Barrier | Permeant | |

| Rat Pharmacokinetics | t₁/₂ = 4.9 h; Tₘₐₓ = 0.3 h (oral) |

Mechanism of Action: Enhancing cGMP Signaling

PF-04447943 exerts its pharmacological effects by competitively inhibiting the catalytic site of PDE9A. This leads to an accumulation of cGMP in neuronal and endothelial cells, activating cGMP-dependent protein kinase G (PKG). The activation of the PKG pathway triggers a cascade of downstream events, including the phosphorylation of the cAMP response element-binding protein (CREB), which is pivotal for synaptic plasticity and memory formation.[7]

Caption: Mechanism of action for PF-04447943.

Potency and Selectivity Profile

The therapeutic utility of an enzyme inhibitor is critically dependent on its potency and selectivity. PF-04447943 was engineered for high affinity to PDE9A with minimal off-target activity against other PDE families.

| Target | IC₅₀ / Kᵢ | Species | Notes | Source |

| PDE9A | Kᵢ = 2.8 nM | Human | High Potency | [8] |

| PDE9A | Kᵢ = 4.5 nM | Rhesus | [8] | |

| PDE9A | Kᵢ = 18 nM | Rat | [8] | |

| PDE1C | IC₅₀ = 1394 nM | Human | >150-fold selectivity vs. PDE1C | [4] |

| Other PDEs (1-8, 10, 11) | Kᵢ > 5 µM | Human | High selectivity across the PDE family |

Causality Insight: The high selectivity for PDE9A is crucial for minimizing side effects that could arise from modulating other PDE-regulated pathways. For instance, inhibition of PDE5 can lead to vasodilation and is the mechanism of drugs for erectile dysfunction, while PDE3 inhibition can have cardiotonic effects. The targeted action of PF-04447943 on PDE9A allows for a more focused therapeutic intervention on cGMP signaling in the brain.

Key Preclinical and Clinical Findings

Cognitive Enhancement in Rodent Models

PF-04447943 has demonstrated efficacy in various preclinical models of cognitive impairment.

-

Synaptic Plasticity: At concentrations of 30-100 nM, PF-04447943 significantly increased neurite outgrowth and synapse formation in cultured hippocampal neurons.[2][8] It also facilitated long-term potentiation (LTP) in hippocampal slices, a cellular correlate of learning and memory.[8]

-

Behavioral Models: Oral administration of PF-04447943 (1-3 mg/kg) improved performance in rodent cognition assays, including the mouse Y-maze and social recognition tasks.[8] It also reversed scopolamine-induced cognitive deficits, suggesting a potential to counteract cholinergic dysfunction.[3]

Clinical Trials in Alzheimer's Disease

Based on promising preclinical data, PF-04447943 advanced into clinical trials for Alzheimer's disease (AD).

-

A Phase 2 multicenter, double-blind, placebo-controlled study evaluated the efficacy and safety of PF-04447943 (25 mg twice daily) in patients with mild to moderate AD over 12 weeks.[9]

-

Outcome: The trial did not meet its primary endpoint. There was no statistically significant improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) or other secondary outcomes compared to placebo.[9][10]

-

Safety: The drug was generally well-tolerated, with a higher incidence of gastrointestinal adverse events like diarrhea and nausea compared to placebo.[9]

Expert Insight: The discrepancy between robust preclinical efficacy and the lack of clinical benefit in AD is a common challenge in CNS drug development. This may be due to the complexity of AD pathology, the specific patient population, or the duration of treatment. While the AD trial was unsuccessful, it does not preclude the compound's potential utility in other diseases where PDE9A-mediated cGMP regulation is paramount.

Vaso-occlusion in Sickle Cell Disease (SCD)

A Phase 1b study investigated PF-04447943 in patients with stable SCD. The rationale was that by elevating cGMP, the drug could reduce the adhesion of blood cells to the endothelium, a key event in vaso-occlusive crises.

-

Outcome: Treatment with PF-04447943 significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates and lowered levels of the adhesion molecule soluble E-selectin.[11]

Anti-inflammatory and Antioxidant Effects

Recent studies have explored the role of PF-04447943 in inflammatory conditions. In a mouse model of DSS-induced colitis, the compound reversed weight loss and mucosal damage in a dose-dependent manner.[13] The mechanism involved the suppression of oxidative stress and inflammation, partly through the upregulation of the Nrf-2 antioxidant pathway.[13]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro PDE9A Inhibition Assay

This protocol determines the IC₅₀ of a test compound against recombinant human PDE9A. The causality is direct: a potent inhibitor will prevent the hydrolysis of cGMP, leading to a higher signal in the detection step.

Caption: Workflow for an in vitro PDE9A enzymatic assay.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute PF-04447943 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound dilution, and recombinant human PDE9A enzyme. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for 30-60 minutes at 37°C. The precise time should be within the linear range of the enzyme kinetics, determined during assay validation.

-

Termination and Detection: Stop the reaction and measure the amount of remaining cGMP using a commercially available detection kit (e.g., PDE-Glo™ from Promega), which converts the product (5'-GMP) into a luminescent signal.

-

Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantification of PF-04447943 in Plasma

This protocol describes the quantification of PF-04447943 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard for bioanalysis in drug development.[11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of an internal standard (a structurally similar molecule not present in the sample) in acetonitrile. This step serves to precipitate proteins and provide a reference for quantification.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the efficient separation of the analyte from matrix components.

-

The column eluent is directed into the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both PF-04447943 and the internal standard. This provides high selectivity and sensitivity.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of PF-04447943 into blank plasma and processing as described above.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of PF-04447943 in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Conclusion and Future Outlook

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that effectively modulates the cGMP signaling pathway. While it did not demonstrate efficacy in a Phase 2 trial for Alzheimer's disease, the compound has shown significant promise in preclinical models of cognition and inflammation, and in a clinical study related to sickle cell disease.[9][11]

The divergence between preclinical and clinical outcomes in AD highlights the complexities of translating neuroprotective strategies. However, the positive biomarker data in SCD and the anti-inflammatory effects observed in colitis models suggest that the therapeutic potential of PF-04447943 may be realized in diseases with a more direct link to cGMP-mediated vascular and inflammatory pathways.[11][13] Future research should focus on these areas, leveraging the compound as a valuable tool to further probe the role of PDE9A in human health and disease.

References

- 1. youtube.com [youtube.com]

- 2. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. researchgate.net [researchgate.net]

- 8. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional architecture, coupled with its synthetic accessibility, provides a versatile platform for the development of novel therapeutics. This guide offers a comprehensive exploration of the azepane core, delving into its strategic importance in drug design, key synthetic methodologies, and its role in the modulation of critical biological pathways. We will dissect the structure-activity relationships of prominent azepane-containing compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize their mechanisms of action to furnish researchers and drug development professionals with a thorough understanding of this pivotal chemical entity.

The Strategic Value of the Azepane Scaffold in Drug Discovery

The azepane ring, a saturated seven-membered amine, offers several distinct advantages in the design of bioactive molecules. Its non-planar, flexible conformation allows for the exploration of a wider chemical space compared to more rigid five- and six-membered rings, enabling more precise and potent interactions with biological targets.[1] This conformational diversity is a key factor in its bioactivity.[1] The nitrogen atom within the ring provides a crucial site for hydrogen bonding and can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

The versatility of the azepane scaffold is underscored by its presence in a number of FDA-approved drugs and numerous clinical candidates.[2][3] These compounds span a wide range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and metabolic disorders, highlighting the broad applicability of this heterocyclic system.[2][3]

Navigating the Synthetic Landscape: Construction of the Azepane Core

The synthesis of the azepane ring can be approached through several strategic disconnections, with the choice of method often dictated by the desired substitution pattern and stereochemistry. Key strategies include ring-closing reactions, ring-expansion reactions, and multi-step sequences from acyclic precursors.[4]

One of the most powerful techniques for constructing the azepine ring is Ring-Closing Metathesis (RCM), which utilizes ruthenium-based catalysts to cyclize a diene precursor. The resulting unsaturated azepine can then be readily reduced to the saturated azepane scaffold.[5] Another prominent approach involves the Beckmann rearrangement of a suitably substituted cyclohexanone oxime, which provides a direct route to a lactam that can be subsequently reduced to the azepane.

A notable example of a complex, medicinally relevant azepane-containing natural product is Balanol. Its synthesis has been a significant challenge and has led to the development of elegant and robust synthetic strategies for the construction of highly functionalized azepane cores.[2][6]

Featured Synthetic Protocol: Synthesis of a Balanol Hexahydroazepine Core Analogue

This protocol outlines a representative multi-step synthesis of a chiral hexahydroazepine fragment, a key component of the potent protein kinase C inhibitor, Balanol.[7] This synthesis showcases a convergent approach, starting from readily available chiral precursors.

Step 1: Synthesis of the Benzophenone Fragment

-

To a solution of a suitable bromo-aromatic compound (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of an appropriate aromatic aldehyde (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting benzylic alcohol by column chromatography.

-

To a solution of the alcohol (1.0 eq) in dichloromethane, add tetrapropylammonium perruthenate (TPAP) (0.1 eq) and N-methylmorpholine N-oxide (NMO) (1.5 eq).

-

Stir the reaction at room temperature for 2 hours.

-

Dilute the reaction with dichloromethane, wash with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the benzophenone derivative.[7]

Step 2: Synthesis of the Azepane Core and Coupling

-

The synthesis of the chiral azepane fragment can be achieved via various methods, including asymmetric epoxidation and subsequent ring-opening with an amine, followed by cyclization.[8]

-

Once the protected azepane fragment with a free hydroxyl group is synthesized, it is coupled with the benzophenone carboxylic acid derivative from Step 1.

-

To a solution of the benzophenone acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir for 15 minutes, then add the azepane fragment (1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine.

-

Dry, concentrate, and purify by column chromatography to yield the coupled product.

-

Final deprotection steps will yield the Balanol analogue.

Azepane Derivatives in Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer drug development.[10][11] Several studies have demonstrated the potential of azepine-based compounds to inhibit this crucial pathway.[12][13]

A series of novel substituted diazepines and oxazepines were synthesized and evaluated for their ability to inhibit the PI3K/Akt pathway in colorectal carcinoma.[12] The in-silico docking studies and subsequent in-vitro testing revealed that these compounds could effectively target key components of this pathway.

Quantitative Data Presentation: Anticancer Activity of Azepine Derivatives

The following table summarizes the cytotoxic activity of representative azepine derivatives against the Caco-2 colorectal cancer cell line and their binding energies with key proteins in the PI3K/Akt pathway.

| Compound | Cell Line | IC50 (µM)[12] | Target Protein | Binding Energy (kcal/mol)[12] |

| 4a | Caco-2 | 8.445 ± 2.26 | PI3K | -10.9 |

| Akt | -10.3 | |||

| 7a | Caco-2 | 33.04 ± 2.06 | PI3K | -10.6 |

| Akt | -10.4 |

Lower IC50 values indicate higher cytotoxic potency. More negative binding energy values suggest stronger binding affinity.

The data clearly indicates that compound 4a exhibits significant cytotoxicity against Caco-2 cells.[12] Further biological evaluation demonstrated that these compounds suppressed PI3K/Akt proteins, induced the generation of reactive oxygen species (ROS), and led to cell cycle arrest and apoptosis.[12] Specifically, they were shown to upregulate the expression of the tumor suppressor gene TSC2, which inhibits mTOR.[12]

Signaling Pathway Visualization

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and the proposed point of intervention by the azepine-based inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by azepine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding: a. Plate cancer cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the azepane-containing compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). d. Incubate the plates for 48 hours at 37°C.

3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14]

Azepane Scaffolds in Neurodegenerative Diseases: BACE1 Inhibition for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the enzyme β-site APP cleaving enzyme 1 (BACE1).[15] Therefore, the inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. Azepane-based compounds have emerged as promising BACE1 inhibitors.[14]

The design of these inhibitors often focuses on mimicking the transition state of the APP cleavage reaction. The azepane scaffold can serve as a rigid core to correctly position the pharmacophoric elements that interact with the active site of BACE1.

Experimental Protocol: BACE1 Enzymatic Assay

This fluorometric assay measures the activity of BACE1.

1. Reagent Preparation: a. Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5). b. Prepare a solution of a fluorogenic BACE1 substrate. c. Prepare a solution of recombinant human BACE1 enzyme.

2. Inhibitor Preparation: a. Prepare serial dilutions of the azepane-containing test compounds.

3. Assay Setup: a. In a 96-well black plate, add the assay buffer. b. Add the BACE1 enzyme to all wells except the blank. c. Add the test compound or a known BACE1 inhibitor (positive control).

4. Reaction Initiation and Incubation: a. Initiate the reaction by adding the BACE1 substrate to all wells. b. Incubate the plate at 37°C for 60 minutes in the dark.

5. Fluorescence Measurement and Data Analysis: a. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm). b. Calculate the percentage of BACE1 inhibition for each compound concentration. c. Determine the IC50 value.[14]

Conclusion and Future Perspectives

The azepane scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse range of bioactive compounds targeting numerous diseases. The examples highlighted in this guide, from anticancer agents that modulate the PI3K/Akt/mTOR pathway to BACE1 inhibitors for Alzheimer's disease, showcase the broad therapeutic potential of azepane-based molecules.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access increasingly complex and diverse azepane derivatives. A deeper understanding of the conformational preferences of the azepane ring and its influence on biological activity will further empower rational drug design. As our knowledge of complex biological pathways continues to expand, the azepane scaffold is poised to remain a critical tool for the discovery of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Azepane Scaffold: A Privileged Structure in CNS Drug Discovery with a Focus on the Biological Potential of Cbz-Protected Aminoazepanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, represents a "privileged scaffold" in medicinal chemistry, frequently incorporated into therapeutic agents targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1] The conformational flexibility of the azepane ring allows for optimal binding to diverse biological targets. The introduction of a carbobenzyloxy (Cbz) protecting group on an amino-substituted azepane not only serves as a crucial synthetic handle but also has the potential to contribute directly to the compound's biological activity profile. This guide explores the synthesis and hypothesized biological activities of Cbz-protected aminoazepanes, with a particular focus on their potential as anticonvulsant agents, drawing upon robust evidence from structurally related compounds.

The Azepane Moiety: A Cornerstone in CNS-Active Pharmaceuticals

The azepane ring is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in CNS drug discovery can be attributed to its unique three-dimensional structure, which provides an excellent framework for the spatial presentation of pharmacophoric elements. This structural feature enables interactions with a variety of receptors and enzymes within the CNS. Several FDA-approved drugs incorporate the azepane scaffold, highlighting its therapeutic relevance.[1]

Synthesis of the Cbz-Protected Aminoazepane Core

The controlled and stereoselective synthesis of the Cbz-protected aminoazepane scaffold is a critical first step in the exploration of its biological activity. A notable and efficient method involves a biocatalytic cascade reaction.

Enzymatic Cascade for Enantiopure L-3-N-Cbz-Aminoazepane

An innovative approach utilizes a multi-enzyme cascade with variants of galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane. This method is advantageous as it can yield enantiomerically pure products, which is often crucial for therapeutic efficacy and safety.

Experimental Protocol: Biocatalytic Synthesis of L-3-N-Cbz-Aminoazepane

-

Reaction Setup: In a suitable reaction vessel, combine NaPi buffer (pH 7.5) with the N-Cbz-protected L-lysinol substrate to a final concentration of 3 mM.

-

Enzyme Addition: Add the selected variants of galactose oxidase and imine reductase to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for 16 hours.

-

Monitoring: Monitor the progress of the reaction by analytical methods such as GC-FID.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up, and the product is purified using standard chromatographic techniques to yield the desired L-3-N-Cbz-aminoazepane.

Caption: Biocatalytic synthesis of L-3-N-Cbz-aminoazepane.

Hypothesized Biological Activity: Anticonvulsant Potential

While direct experimental data on the biological activity of Cbz-protected aminoazepanes is emerging, a compelling hypothesis for their anticonvulsant potential can be formulated based on structure-activity relationships (SAR) with closely related compounds. Significant anticonvulsant activity has been reported for N-Cbz-alpha-amino-succinimides and N-Cbz-alpha-amino-glutarimides.[2] These findings strongly suggest that the N-Cbz-amino moiety is a key pharmacophore for this activity.

The primary screening models for anticonvulsant drugs are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Structure-Activity Relationship Insights from Analogous Compounds

Studies on N-Cbz-alpha-amino-N-alkoxysuccinimides have revealed that these compounds exhibit significant activity in the scPTZ test, with the (R)-N-Cbz-alpha-amino-N-benzyloxysuccinimide being the most potent.[2] The anticonvulsant activity was found to be dependent on the N-substituted group.[2]

| Compound Class | Test Model | Most Active Compound | ED50 (mg/kg) |

| N-Cbz-α-amino-N-alkoxysuccinimides | scPTZ | (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | 62.5 |

Table 1: Anticonvulsant activity of N-Cbz-protected succinimide derivatives.[2]

The structural similarity between the succinimide/glutarimide rings and the azepane ring suggests that Cbz-protected aminoazepanes are promising candidates for anticonvulsant activity. The larger, more flexible azepane ring may offer advantages in terms of binding to anticonvulsant targets.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Aminoazepane Derivatives: Synthesis, Properties, and Therapeutic Potential

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its inherent three-dimensional character and conformational flexibility make it an attractive core for the design of novel therapeutic agents targeting a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific, yet underexplored, class of these compounds: 4-aminoazepane derivatives. By synthesizing information from existing literature on azepanes and related amino-heterocycles, this document aims to equip researchers with the foundational knowledge and practical insights necessary to explore the chemistry and therapeutic potential of this promising compound class.

While direct literature exclusively focused on 4-aminoazepane derivatives is emerging, this guide will extrapolate from the broader knowledge of azepane chemistry and the well-established principles of medicinal chemistry to provide a robust framework for future research and development.

The Azepane Scaffold: A Foundation for Drug Discovery

The azepane ring system is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals.[2][3] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling optimal interactions with biological macromolecules. Over 20 drugs containing the azepane moiety have received FDA approval for a variety of indications, underscoring the therapeutic relevance of this scaffold.[2] The introduction of an amino group at the 4-position of the azepane ring introduces a key functional handle for further derivatization and a potential key interaction point with biological targets, opening up new avenues for drug design.

Synthetic Strategies for Accessing the 4-Aminoazepane Core

The synthesis of functionalized azepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, several strategies have been developed for the construction of the azepane skeleton, which can be adapted for the synthesis of 4-aminoazepane precursors.

Ring Expansion Methodologies

Ring expansion of smaller, more readily accessible cyclic precursors is a powerful strategy for the synthesis of azepanes.

Protocol: Tiffeneau-Demjanov Type Ring Expansion

This protocol describes a potential pathway to a 4-aminoazepane precursor starting from a readily available piperidine derivative.

Step 1: Synthesis of 4-Amino-1-benzyl-4-(hydroxymethyl)piperidine

-

To a solution of 1-benzylpiperidin-4-one in a suitable solvent (e.g., THF), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI2).

-

Stir the reaction mixture at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or LC-MS).

-

Carefully reduce the nitrile group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate solvent like THF at 0 °C to room temperature.

-

Work up the reaction to isolate the desired 4-amino-1-benzyl-4-(hydroxymethyl)piperidine.

Step 2: Diazotization and Ring Expansion

-

Dissolve the amino alcohol from Step 1 in an acidic aqueous solution (e.g., dilute HCl).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours. The diazotization of the primary amine followed by a concerted rearrangement will lead to the formation of the azepan-4-one.

Step 3: Reductive Amination to 4-Aminoazepane

-

The resulting 1-benzylazepan-4-one can be subjected to reductive amination with a desired amine (or ammonia equivalent) in the presence of a reducing agent like sodium triacetoxyborohydride to yield the target 4-aminoazepane derivative.

Cyclization Strategies

Intramolecular cyclization of acyclic precursors is another common approach to constructing the azepane ring.

Figure 1: General workflow for azepane synthesis via intramolecular cyclization.

Biological Activities of Azepane Derivatives: A Landscape of Therapeutic Potential

Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, highlighting the versatility of this scaffold in drug discovery.[2] While specific data for 4-aminoazepane derivatives is limited, the known activities of other substituted azepanes provide a strong rationale for their investigation.

| Therapeutic Area | Target/Mechanism of Action | Example Azepane-Containing Drugs/Candidates | Reference |

| Oncology | Kinase inhibition, Tubulin polymerization inhibition | (-)-Balanol (Protein Kinase inhibitor) | [1] |

| Infectious Diseases | Anti-tubercular, Antimicrobial | - | [2] |

| Neuroscience | Histamine H3 receptor antagonism, Anticonvulsant activity, N-type calcium channel blockers | Azelastine | [1][4] |

| Metabolic Diseases | α-Glucosidase inhibition, Antidiabetic | Tolazamide | [1] |

Table 1: Selected therapeutic applications of azepane derivatives.

The introduction of a 4-amino group could modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to enhanced potency, selectivity, or improved safety profiles. For instance, in the context of kinase inhibition, the amino group could serve as a key hydrogen bond donor or acceptor, improving binding affinity to the ATP-binding pocket.

Structure-Activity Relationships (SAR) of Substituted Azepanes

The biological activity of azepane derivatives is highly dependent on the nature and stereochemistry of the substituents on the seven-membered ring.

Impact of Ring Substitution

Studies on azepan-3-one based cathepsin K inhibitors have shown that the position and stereochemistry of methyl substituents on the azepane ring significantly influence both inhibitory potency and pharmacokinetic properties.[5][6] For example, a 4S-7-cis-methylazepanone analogue demonstrated a significant improvement in oral bioavailability and in vivo clearance compared to the unsubstituted parent compound.[5] This highlights the profound impact that even small structural modifications to the azepane core can have on the overall pharmacological profile.

Insights from 4-Aminopiperidine Analogs

In the absence of extensive SAR data for 4-aminoazepanes, the well-studied 4-aminopiperidine scaffold can serve as a valuable surrogate. Research on 4-aminopiperidine derivatives as N-type calcium channel blockers has demonstrated that decoration of both the ring nitrogen and the 4-amino group with various alkyl and acyl moieties can be used to fine-tune activity.[4] This suggests that a similar diversity-oriented approach to the derivatization of the 4-aminoazepane core could lead to the discovery of potent and selective modulators of various biological targets.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to Cbz protecting group in synthesis

An In-Depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Synthesis

For the modern researcher, scientist, and drug development professional, the strategic manipulation of functional groups is fundamental to the successful synthesis of complex molecules. Within the arsenal of synthetic tools, protecting groups stand as indispensable instruments of control, enabling chemists to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. Among these, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the history and practice of organic synthesis, particularly in the realm of peptide chemistry. Its introduction revolutionized the field, providing the first truly reliable method for the controlled, stepwise synthesis of peptides.[1]

This guide offers a comprehensive technical overview of the Cbz protecting group, from its fundamental principles and mechanisms to field-proven experimental protocols and strategic applications. It is designed to equip the reader with the expert insights necessary to effectively implement Cbz protection strategies in their own synthetic endeavors.

The Cbz Group: A Strategic Overview

The Cbz group, chemically a benzyloxycarbonyl group, is primarily used to protect amine functionalities by converting them into significantly less nucleophilic carbamates.[2][3] This masking of the amine's reactivity is crucial in multi-step syntheses to prevent unwanted side reactions.[4] The utility of the Cbz group is rooted in its robust stability across a wide range of reaction conditions, including basic and mildly acidic media, coupled with its susceptibility to cleavage under specific, mild conditions.[1][5]

Key Attributes of the Cbz Protecting Group:

-

Stability: Stable to a variety of non-reductive reaction conditions.

-

Cleavage: Readily removed by catalytic hydrogenolysis, and also by certain acidic or other reductive methods.[6]

-

Crystallinity: Cbz-protected compounds often exhibit enhanced crystallinity, facilitating purification.[6]

-

Orthogonality: The Cbz group is orthogonal to several other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection strategies in complex syntheses.[2][7]

Mechanism of Cbz Protection

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions.[8][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate.[9] The subsequent departure of the chloride leaving group and neutralization of the resulting protonated amine by a base yields the stable Cbz-protected carbamate.[5]

The choice of base is critical. While strong bases like NaOH can be used, weaker bases such as sodium carbonate or sodium bicarbonate are often preferred, particularly in the protection of chiral amino acids, to minimize the risk of racemization.[6][9] The reaction is typically performed in a biphasic system (e.g., water/dioxane) or in an organic solvent with an organic base like triethylamine or diisopropylethylamine (DIPEA).[8]

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol is a representative example for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Amino acid (1.0 equivalent)

-

Sodium carbonate (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)[10]

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]

-

Addition of Cbz-Cl: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise.[1] The causality for slow, cold addition is to control the exothermic reaction and minimize the hydrolysis of the highly reactive Cbz-Cl.[9]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[1]

-

Acidification: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] This protonates the carboxylate group of the amino acid, causing the Cbz-protected product to precipitate or become extractable into an organic solvent.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Mechanism of Cbz Deprotection

A significant advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic flexibility in complex syntheses.

Catalytic Hydrogenolysis

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[5][6] This reaction involves hydrogen gas (H₂) and a palladium catalyst, typically 10% palladium on carbon (Pd/C).[1] The mechanism proceeds via cleavage of the benzylic C-O bond. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine, with toluene and carbon dioxide as the only byproducts.[5]

Catalytic Transfer Hydrogenation: An operationally simpler alternative to using hydrogen gas is catalytic transfer hydrogenation.[11] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of the palladium catalyst.[12] This technique avoids the need for specialized hydrogenation equipment.[11]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound in a solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.[1] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Acidic Cleavage

The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[5][6] This method is less common due to its harshness but is a valuable alternative when the substrate contains functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or certain sulfur-containing compounds). The mechanism involves protonation of the carbamate followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl carbocation (SN1), which is then trapped.[5]

Strategic Considerations and Orthogonality

The true power of the Cbz group is realized in the context of a multi-step synthesis requiring multiple protecting groups. The ability to selectively remove one protecting group in the presence of others is known as orthogonality.[7][13] The Cbz group forms an orthogonal set with the acid-labile Boc group and the base-labile Fmoc group.[7][14]

| Protecting Group | Deprotection Condition | Stability of Other Groups Under These Conditions |

| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis)[7] | Boc: Generally stable.[7] Fmoc: Generally stable, but can be cleaved under some conditions.[7] |

| Boc | Strong Acid (e.g., TFA)[15] | Cbz: Stable to moderate acid, but can be cleaved by strong acids like HBr.[2] Fmoc: Stable. |

| Fmoc | Base (e.g., 20% Piperidine in DMF)[7] | Cbz: Stable.[7] Boc: Generally stable.[7] |

This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and the synthesis of other complex natural products.[4][13]

Conclusion

The Carboxybenzyl (Cbz) protecting group, since its inception, has remained a vital tool for synthetic chemists. Its robust nature, coupled with mild and selective deprotection methods, provides a level of control that is essential for the synthesis of complex, polyfunctional molecules. A thorough understanding of its underlying mechanisms, reaction kinetics, and orthogonality with other protecting groups empowers researchers to design more efficient and elegant synthetic routes. As the demands for novel pharmaceuticals and complex materials continue to grow, the foundational strategies enabled by the Cbz group will undoubtedly continue to play a central role in the advancement of chemical science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. proprep.com [proprep.com]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. fiveable.me [fiveable.me]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Discovery and significance of substituted azepanes in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the shadows of its five- and six-membered counterparts to become a scaffold of significant interest in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility offer a unique avenue to explore chemical space, leading to novel therapeutics with improved pharmacological profiles.[3][4] This guide provides a comprehensive overview of the discovery and significance of substituted azepanes in drug discovery. We will delve into the strategic rationale for their use, explore key synthetic methodologies with detailed protocols, and examine case studies of successful azepane-containing drugs. This document is intended to be a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapeutics.

The Strategic Value of the Azepane Core in Drug Design

Historically, medicinal chemistry has been dominated by five- and six-membered heterocyclic rings.[1][2] However, the drive for novel chemical matter with improved "drug-like" properties, such as enhanced solubility and metabolic stability, has led to a greater appreciation for saturated heterocycles.[4][5] The azepane scaffold, in particular, offers several distinct advantages:

-

Increased Three-Dimensionality: Compared to their planar aromatic counterparts, saturated heterocycles like azepane provide a more globular shape, allowing for a more extensive and specific exploration of protein binding pockets.[4]

-

Conformational Flexibility: The seven-membered ring of azepane is conformationally flexible, which can be crucial for its biological activity.[3][6] This flexibility allows the molecule to adopt multiple conformations to maximize favorable interactions with a biological target.[6]

-

Improved Physicochemical Properties: The incorporation of saturated rings can lead to better aqueous solubility and can mitigate issues related to arene oxidation, which are common with aromatic rings.[4]

-

Access to Novel Chemical Space: The relative underexploration of the azepane scaffold presents an opportunity to develop novel intellectual property and discover first-in-class therapeutics.[1][2]

The strategic incorporation of substituents onto the azepane ring allows for the fine-tuning of its conformational preferences, thereby influencing its bioactivity.[3] This ability to control the three-dimensional arrangement of pharmacophoric groups is a powerful tool in modern drug design.

Synthetic Strategies for Accessing Substituted Azepanes

The construction of the seven-membered azepane ring has historically been a synthetic challenge. However, recent advances in synthetic organic chemistry have provided a diverse toolbox for accessing a wide array of substituted azepanes.

Ring Expansion Reactions

A common and powerful strategy for the synthesis of azepanes involves the expansion of more readily available five- or six-membered rings.[6][7][8]

-

Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane. While effective, this method can be limited by the availability of the substituted cyclohexanone precursor.[2]

-

Photochemical and Thermal Ring Expansion: These methods often involve the expansion of smaller rings like aryl azides, providing access to various azepine derivatives under specific reaction conditions.[7][8]

Dearomative Ring Expansion of Nitroarenes

A recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[1][2][9] This strategy allows for the preparation of complex and polysubstituted azepanes from simple starting materials.

-

Mechanism Overview: The process is initiated by blue light, which mediates the conversion of a nitro group into a singlet nitrene. This highly reactive intermediate then triggers the expansion of the six-membered aromatic ring into a seven-membered ring system. A subsequent hydrogenolysis step furnishes the final azepane product.[1][2]

This method is particularly attractive due to its modularity and the ability to translate the substitution pattern of the starting nitroarene directly to the azepane product.[2]

Catalytic and Chemoenzymatic Approaches

Modern catalytic methods have revolutionized the synthesis of chiral azepanes, providing access to enantiomerically pure compounds with high efficiency and selectivity.

-

Copper-Catalyzed Asymmetric Cyclization: Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been successfully employed for the synthesis of dibenzo[b,d]azepines with excellent diastereo- and enantioselectivities.[10][11]

-

Chemoenzymatic Synthesis: The combination of biocatalytic reduction and organolithium-mediated rearrangement offers a powerful route to enantioenriched 2-aryl azepanes.[12][13] This approach utilizes imine reductases or monoamine oxidases for the initial asymmetric transformation.

Experimental Protocol: Photochemical Dearomative Ring Expansion of a Nitroarene

This protocol is a generalized procedure based on the work of Leonori and coworkers.[1][2]

Materials:

-

Substituted Nitroarene (1.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Blue LED light source (e.g., 450 nm)

-

Schlenk flask or similar reaction vessel

-

Stir bar

-

Hydrogen source (e.g., H-Cube) or Palladium on carbon (Pd/C) with a hydrogen balloon

-

Methanol or other suitable solvent for hydrogenation

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the substituted nitroarene in the anhydrous, degassed solvent to a concentration of approximately 0.05 M.

-

Photochemical Reaction: Place the reaction vessel in front of the blue LED light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the substrate.

-

Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

-